molecular formula C21H19N5O2S2 B11298092 N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11298092
M. Wt: 437.5 g/mol
InChI Key: WVBWEFPPABLLOS-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that includes a pteridine ring, a thiophene group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Pteridine Ring: The pteridine ring can be synthesized through a series of condensation reactions involving appropriate precursors such as guanidine and diaminopyrimidine derivatives.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a nucleophilic substitution reaction, where a suitable methylphenyl halide is reacted with the intermediate compound.

    Final Assembly: The final step involves the coupling of the pteridine-thiophene intermediate with the methylphenyl group under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylphenyl group, where nucleophiles such as amines or thiols replace the halide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide stands out due to its unique combination of a pteridine ring, thiophene group, and methylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H19N5O2S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H19N5O2S2/c1-14-4-6-15(7-5-14)11-24-17(27)13-30-21-25-19-18(22-8-9-23-19)20(28)26(21)12-16-3-2-10-29-16/h2-10H,11-13H2,1H3,(H,24,27)

InChI Key

WVBWEFPPABLLOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4

Origin of Product

United States

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